molecular formula C6H9BN2O3 B11914556 (2-Methoxy-4-methylpyrimidin-5-yl)boronic acid

(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid

Cat. No.: B11914556
M. Wt: 167.96 g/mol
InChI Key: GIVNHTDWOWBEIW-UHFFFAOYSA-N
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Description

(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the Miyaura borylation reaction, where the halopyrimidine is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reagents and the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Conditions: Mild temperatures (50-80°C) and inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain cross-coupling reactions, providing higher yields and selectivity compared to similar compounds .

Properties

Molecular Formula

C6H9BN2O3

Molecular Weight

167.96 g/mol

IUPAC Name

(2-methoxy-4-methylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C6H9BN2O3/c1-4-5(7(10)11)3-8-6(9-4)12-2/h3,10-11H,1-2H3

InChI Key

GIVNHTDWOWBEIW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)OC)(O)O

Origin of Product

United States

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